molecular formula C11H12FN3OS B1307263 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725217-86-7

5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1307263
CAS No.: 725217-86-7
M. Wt: 253.3 g/mol
InChI Key: NZSMGJBFIRXGBF-UHFFFAOYSA-N
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Description

5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H12FN3OS and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • A study reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. These compounds, including derivatives structurally related to 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, showed good to moderate antimicrobial activity against various pathogens, highlighting their potential in antimicrobial therapy (Bayrak et al., 2009).

Synthesis and Structural Analysis

  • Researchers have synthesized and evaluated novel 1,2,4-substituted triazoles for their urease and anti-proliferative activity, demonstrating the versatility of triazole derivatives in pharmaceutical research (Ali et al., 2022).
  • Another study focused on the analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including a compound structurally similar to the one . This research provides insights into the molecular stability and potential interactions relevant to drug design (Panini et al., 2014).

Pharmacological Properties

  • The cyclization of specific triazole derivatives and their pharmacological properties were investigated, offering insights into the potential central nervous system (CNS) effects of such compounds. This research illustrates the broad applicability of triazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).

Molecular Docking Studies

  • Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to evaluate their efficacy as EGFR inhibitors, showcasing the compound's potential in cancer therapy (Karayel, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a drug, a catalyst, a polymer, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. Further studies could potentially explore its properties and applications in more detail .

Properties

IUPAC Name

3-[1-(4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-7(10-13-14-11(17)15(10)2)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSMGJBFIRXGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396691
Record name 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725217-86-7
Record name 5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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